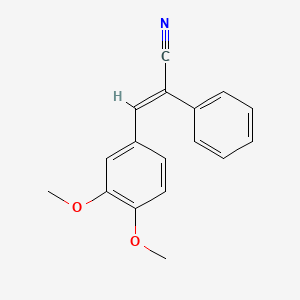

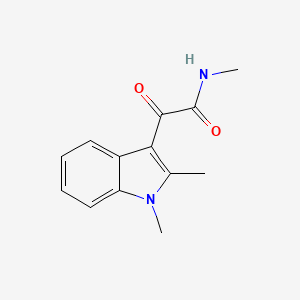

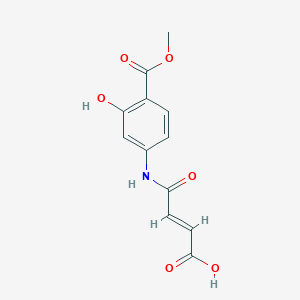

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile

Descripción general

Descripción

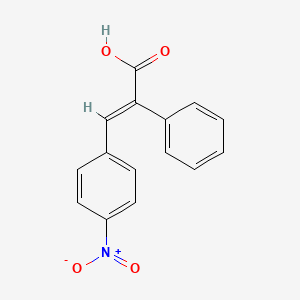

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile (DMPPA) is an organic compound that has been the subject of scientific research for many years. It is structurally similar to other compounds such as benzaldehyde and acrylonitrile and has been studied for its potential applications in the field of medicine and biochemistry.

Aplicaciones Científicas De Investigación

Dipolarophile in Heterocycle Synthesis : This compound has been used as a dipolarophile in the construction of bioactive heterocycles. It's synthesized through a base-catalyzed reaction involving 3,4-dimethoxybenzaldehyde and (4-methoxyphenyl) acetonitrile (Naveen et al., 2006).

Precursor in Pyridazinone Synthesis : It serves as a precursor in synthesizing new pyridazinone compounds, which have potential pharmacological properties like antihypertensive and antifungal activities (Arrué et al., 2017).

Component in Triazine Synthesis : This compound is involved in the synthesis of 1,3,5-triazines containing chalcone moieties, highlighting its versatility in organic synthesis (Tayade & Waghmare, 2016).

Reactivity with Phosphorus Pentabromide : Its interaction with phosphorus pentabromide has been studied, which is significant in understanding its chemical behavior and potential applications in synthetic chemistry (Sazonov et al., 2013).

Electrochemical and Spectroelectrochemical Properties : Studies on phthalocyanines bearing this compound have revealed insights into their electrochemical and spectroelectrochemical properties, which could be beneficial for various applications like sensors or photovoltaics (Feridun et al., 2019).

Crystal Structure Analysis : The crystal structures of its isomers have been analyzed, contributing to the understanding of its physical properties and potential applications in material science (Shinkre et al., 2008).

Charge-Transport Material : Its charge-transport properties have been explored through quantum chemical methods, indicating its potential as an efficient material in electronic devices (Irfan et al., 2015).

In Vitro Anti-Cancer Activities : Some derivatives of this compound have been synthesized and tested for anti-tumor activities against the human breast cancer cell line MCF-7 (Özen et al., 2016).

Liquid Crystal and Fluorescence Applications : Its use in synthesizing liquid crystals with high fluorescence in both solid and solution states has been documented, showcasing its potential in optoelectronic applications (Guo et al., 2017).

Antioxidant Capacity : The compound has been involved in the synthesis of dimers with higher antioxidant capacity, which can be applied in the development of bioactive compounds (Adelakun et al., 2012).

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQFKZSOPMQHDN-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-40-1 | |

| Record name | Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

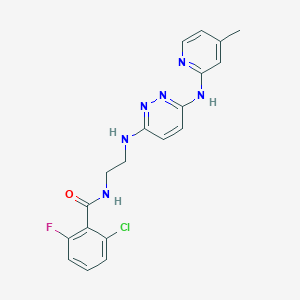

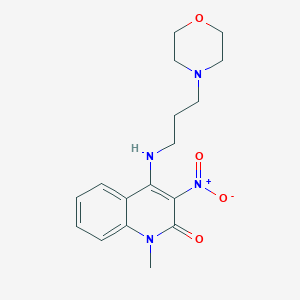

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)

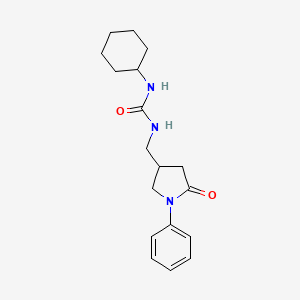

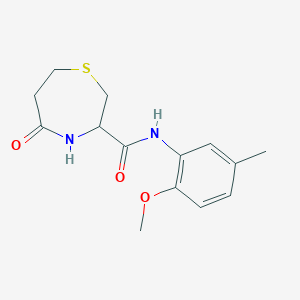

![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)

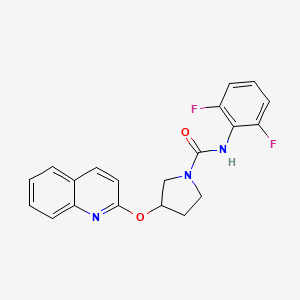

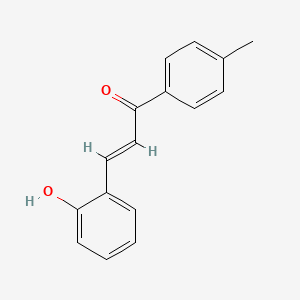

![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)